molecular formula C11H7ClF3N3O B1496171 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol CAS No. 266679-42-9

6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol

Cat. No.: B1496171
CAS No.: 266679-42-9
M. Wt: 289.64 g/mol
InChI Key: RBPFHIXTJDYDKK-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol (CAS Number 266679-42-9) is a high-purity chemical building block supplied for advanced pharmaceutical and medicinal chemistry research. This compound features a molecular formula of C11H7ClF3N3O and a molecular weight of 289.64 g/mol . Its structure incorporates two privileged scaffolds in drug discovery: a chloromethyl pyrimidine and a trifluoromethyl-substituted pyridine. The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, serving as a key building block in vitamins, nucleic acids, and numerous therapeutic agents . The presence of both a chloromethyl group and a trifluoromethyl group makes this molecule a versatile and reactive intermediate for further synthetic elaboration. The chlorine atom provides a handle for nucleophilic substitution reactions, allowing researchers to create novel chemical entities, while the trifluoromethyl group is known to enhance a compound's metabolic stability, membrane permeability, and binding affinity . Compounds bearing these structural motifs are frequently investigated in the development of kinase inhibitors. For instance, structurally related pyrimidine and triazine-based molecules are known to function as potent inhibitors of the PI3K/mTOR signaling pathway, a critical target in oncology . This product is intended for use in laboratory research as a key intermediate for constructing more complex, biologically active molecules. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore new chemical space in programs targeting cancer and other diseases.

Properties

IUPAC Name

4-(chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-4-7-3-9(19)18-10(17-7)8-2-1-6(5-16-8)11(13,14)15/h1-3,5H,4H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPFHIXTJDYDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC(=CC(=O)N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381888
Record name 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266679-42-9
Record name 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol, with the molecular formula C11H7ClF3N3OC_{11}H_7ClF_3N_3O and CAS number 266679-42-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's structure is characterized by a chloromethyl group and a trifluoromethyl-substituted pyridine moiety. Its molecular weight is approximately 289.64 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its biological interactions.

PropertyValue
Molecular FormulaC11H7ClF3N3OC_{11}H_7ClF_3N_3O
Molecular Weight289.64 g/mol
CAS Number266679-42-9
Melting PointNot specified

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported an MIC (Minimum Inhibitory Concentration) of 50 µM against E. coli and 75 µM against S. agalactiae . This suggests that the compound may act as an effective antimicrobial agent.

Antifungal Activity

In addition to antibacterial effects, certain derivatives have shown antifungal properties. Compounds structurally related to this pyrimidine have been tested against various fungal strains, demonstrating efficacy particularly against Candida albicans and Aspergillus fumigatus . The mechanisms of action appear to involve disruption of fungal cell wall synthesis.

Anticancer Properties

Preliminary investigations into the anticancer potential of 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol suggest that it may inhibit tumor cell proliferation. Specific studies have indicated that related compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrimidine derivatives, including this compound. It was found that modifications to the trifluoromethyl group significantly influenced activity levels against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : Another investigation focused on the mechanism by which these compounds exert their effects. It was revealed that they may inhibit specific bacterial enzymes critical for cell wall synthesis, thereby leading to bacterial cell death .
  • Synergistic Effects : Research also explored the synergistic effects of combining this compound with traditional antibiotics, which resulted in enhanced antibacterial activity against resistant strains .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol exhibit promising anticancer properties. Research has shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, a related compound demonstrated effective inhibition of the growth of various cancer cell lines, suggesting that modifications to the pyrimidine structure could enhance bioactivity and selectivity.

Case Study:
In a study published in Journal of Medicinal Chemistry, a series of pyrimidine derivatives were tested for their cytotoxic effects on human cancer cell lines. Among these, the derivative featuring a trifluoromethyl group showed significant potency against breast cancer cells, indicating a potential pathway for therapeutic development .

Agrochemicals

2.1 Herbicidal Properties
6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol has been investigated for its herbicidal activity. Compounds with similar structures have been noted for their ability to inhibit plant growth by interfering with photosynthesis or other metabolic pathways.

Data Table: Herbicidal Efficacy Comparison

CompoundTarget Plant SpeciesEfficacy (%)Reference
6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-olAmaranthus retroflexus85
Trifloxysulfuron-sodiumEchinochloa crus-galli90
GlyphosateCynodon dactylon95

Material Science

3.1 Polymer Chemistry
The incorporation of 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol into polymer matrices has shown potential for creating materials with enhanced thermal stability and chemical resistance. Research indicates that such modifications can improve the mechanical properties of polymers used in various industrial applications.

Case Study:
A recent investigation into polymer composites revealed that adding trifluoromethyl-containing compounds resulted in materials with superior thermal stability compared to traditional polymers. The study highlighted the potential for developing advanced materials suitable for high-performance applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituents
Compound Name Position 2 Substituent Position 6 Substituent Key Functional Groups
6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol (Target) 5-(Trifluoromethyl)-2-pyridyl Chloromethyl (-CH2Cl) -OH, -CF3, -CH2Cl
6-(Methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol (PPA2) 5-(Trifluoromethyl)-2-pyridyl Methoxymethyl (-CH2OCH3) -OH, -CF3, -CH2OCH3
6-(Chloromethyl)-2-phenylpyrimidin-4-ol Phenyl Chloromethyl (-CH2Cl) -OH, -CH2Cl
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol Pyridin-2-yl Methyl (-CH3) -OH, -CH2CH2OH, -CH3
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol (4-Methylquinazolin-2-yl)amino 4-Fluorophenyl -OH, -F, -NH-
Key Observations:
  • Electron Effects : The -CF3 group in the target compound and PPA2 enhances electron deficiency at the pyrimidine ring, influencing tautomerism and hydrogen-bonding capacity. The phenyl group in lacks this effect.
  • Reactivity : The chloromethyl group in the target compound and allows nucleophilic substitution (e.g., with amines or thiols), whereas the methoxymethyl group in PPA2 is less reactive but improves hydrolytic stability.
  • Hydrophilicity : The hydroxyethyl group in increases water solubility, contrasting with the hydrophobic -CF3 and chloromethyl groups in the target compound.
Key Findings:
  • Agrochemical Potential: PPA2’s methoxymethyl group enhances stability for field applications, whereas the target compound’s chloromethyl group may favor reactivity in pesticide synthesis.
  • Pharmaceutical Utility: The hydroxyethyl group in could improve bioavailability in drug design, while the quinazolinylamino group in may target specific enzymes or receptors.

Chemical Reactivity and Stability

  • Nucleophilic Substitution : The chloromethyl group in the target compound and reacts readily with amines (e.g., morpholine, piperazine) to form secondary derivatives, as seen in and .
  • Stability : The methoxymethyl group in PPA2 resists hydrolysis better than chloromethyl, making it suitable for prolonged agricultural use.

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically begins with 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol or related pyrimidin-4-ol derivatives as the core scaffold.
  • The chloromethyl group at position 6 is introduced via halogenation of a hydroxymethyl or methyl precursor.
  • The 2-position substitution with a 5-(trifluoromethyl)-2-pyridyl group is achieved through nucleophilic substitution or cross-coupling reactions involving appropriately functionalized pyridyl intermediates.

Preparation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

This intermediate is synthesized by condensation of trifluoroacetoacetate with acetamidine hydrochloride in the presence of sodium methoxide in ethanol under reflux, followed by acidification and extraction. Yields range from 54.6% to 85.7% depending on reaction conditions and purification methods (Table 1).

Table 1: Preparation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

Yield (%) Reaction Conditions Notes
85.7 Reflux trifluoroacetoacetate, acetamidine hydrochloride, sodium methoxide in ethanol for 10-12 hours Acidify to pH 7, extract with ethyl acetate, crystallize intermediate
54.6 Stir at 80°C for 20 hours with sodium methoxide, acetoamidine hydrochloride, and trifluoroacetoacetate ester Neutralize with HCl, extract with ethyl acetate, dry over MgSO4, wash with hexane
~50 Reflux with phosphorus oxychloride and N,N-isopropylethylamine in acetonitrile for chlorination step Converts hydroxypyrimidine to chloromethyl derivative; yields moderate (54.6%)

Sources:

Introduction of the Chloromethyl Group at Position 6

The conversion of the 6-hydroxyl group to a chloromethyl substituent is typically performed by treatment with phosphorus oxychloride (POCl3) in acetonitrile under reflux conditions with a base such as N,N-isopropylethylamine to neutralize the formed HCl. This step yields the chloromethyl derivative with approximately 50-55% yield.

Coupling with 5-(Trifluoromethyl)-2-pyridyl Group

The attachment of the 5-(trifluoromethyl)-2-pyridyl substituent at the 2-position of the pyrimidine ring can be achieved by nucleophilic substitution or cross-coupling methods, often involving halogenated pyrimidine intermediates and pyridyl nucleophiles.

A notable approach involves the use of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents, followed by direct chemoselective O-alkylation. This method provides high yields (70-98%) of O-alkylated pyrimidine derivatives, which are structurally related to the target compound (Table 2).

Table 2: Synthesis of O-Alkylated Pyrimidine Derivatives

Step Conditions Yield (%) Notes
Reaction of 4-(iodomethyl)pyrimidines with potassium carbonate in acetone reflux Reflux 30 min, workup with dichloromethane and water wash, recrystallization from hexane/methanol 70-98 Direct chemoselective O-alkylation; confirmed by X-ray and NMR
Preparation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines Reaction of halo-substituted ketoesters with 2-methylisothiourea sulfate, acidification, KI addition 62-65 Purified by silica gel chromatography

Source:

Purification and Crystallization

Purification of the chloromethyl pyrimidine derivatives often involves:

  • Cooling the reaction mixture to temperatures ranging from -70°C to 30°C to minimize yield loss during purification.
  • Use of suitable solvents including hydrocarbons, ethers, esters, polar aprotic solvents, chloro solvents, ketones, nitriles, alcohols, or their mixtures.
  • Treatment with dilute aqueous hydrochloric acid followed by neutralization with triethylamine to obtain pure crystalline forms.
  • Filtration through hyflow beds and washing with isopropyl alcohol or water.
  • Crystallization under controlled temperature conditions (0-5°C or 25-30°C) to obtain specific crystalline polymorphs.

These steps ensure high purity and reproducibility of the final product (Table 3).

Table 3: Purification Parameters for Chloromethyl Pyrimidine Derivatives

Step Conditions Purpose
Cooling -70°C to 20°C Reduce yield loss during purification
Solvent choice Hydrocarbon, ether, ester, polar aprotic, chloro, ketone, nitrile, alcohol, or mixtures Optimize solubility and crystallization
Acid/Base treatment Dilute aqueous HCl followed by triethylamine neutralization Remove impurities and obtain pure salt
Filtration Hyflow bed filtration, washing with water/isopropyl alcohol Remove insolubles and residual solvents
Crystallization Temperature control (0-5°C or 25-30°C) Obtain desired crystalline polymorph

Source:

Summary of Key Research Findings

  • The direct O-alkylation method using halomethyl pyrimidines is superior to cyclocondensation strategies for preparing substituted pyrimidin-4-ol derivatives with trifluoromethyl groups, providing high yields and selectivity.
  • The chloromethylation step using phosphorus oxychloride in acetonitrile under reflux is effective but moderate in yield, requiring careful control of reaction conditions.
  • Purification protocols involving acid-base treatment, solvent selection, and temperature control are critical to achieving high purity and crystalline forms suitable for further applications.
  • Structural confirmation by X-ray crystallography and NMR spectroscopy validates the synthetic approaches and product identity.

Q & A

Q. Answer :

  • ¹H/¹³C NMR :
    • Hydroxyl proton (δ 12.5–13.5 ppm, broad singlet).
    • Chloromethyl group (δ 4.5–5.0 ppm, singlet for –CH₂Cl).
    • Pyridyl protons (δ 8.2–8.8 ppm, doublets) .
  • IR Spectroscopy : O–H stretch (3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Exact mass (m/z 307.02 for C₁₁H₈ClF₃N₃O⁺) confirms molecular formula .

Advanced: How do competing hydrolysis reactions of the chloromethyl group affect synthetic yield, and how can they be mitigated?

Answer :
The chloromethyl group is prone to hydrolysis under basic or aqueous conditions, forming a hydroxymethyl byproduct. Mitigation strategies include:

  • Solvent Choice : Use anhydrous DMF or THF to minimize water exposure.
  • Temperature Control : Reactions performed at 0–5°C reduce hydrolysis rates.
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., silylation with TBSCl) during chloromethylation .

Data Contradiction : Some studies report >90% yield in anhydrous conditions, while others note <50% yield in polar protic solvents.

Basic: What biological activities are associated with this compound’s structural features?

Q. Answer :

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving membrane permeability in antifungal/antibacterial assays .
  • Chloromethyl Group : Acts as a reactive handle for covalent binding to target enzymes (e.g., cysteine proteases in acaricidal activity) .
  • Pyrimidine-Pyridine Core : Mimics nucleotide bases, enabling potential kinase or receptor inhibition .

Advanced: How can computational modeling guide the design of analogs with improved bioactivity?

Q. Answer :

  • Docking Studies : Predict binding affinity to targets (e.g., cytochrome bc₁ complex in fungi) using AutoDock Vina.
  • QSAR Models : Correlate substituent electronegativity (e.g., –CF₃ vs. –Cl) with inhibitory potency (IC₅₀).
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs .

Example : Replacing chloromethyl with –SCH₃ increased IC₅₀ by 3-fold in fungal assays .

Basic: What are the stability considerations for this compound under storage?

Q. Answer :

  • Light Sensitivity : Degrades via radical pathways; store in amber vials at –20°C.
  • Moisture Sensitivity : Hydrolyzes to hydroxymethyl derivative; use desiccants (e.g., silica gel).
  • pH Stability : Stable in neutral pH (6–8); decomposes in strong acids/bases .

Advanced: How can contradictory bioactivity data from different studies be resolved?

Q. Answer :

  • Meta-Analysis : Pool data from ≥5 studies using random-effects models to account for variability in assay conditions (e.g., fungal strain differences) .
  • Dose-Response Validation : Re-test disputed IC₅₀ values with standardized protocols (e.g., CLSI guidelines).
  • Impurity Profiling : Compare HPLC purity (>98% vs. <95%) to rule out byproduct interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol

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